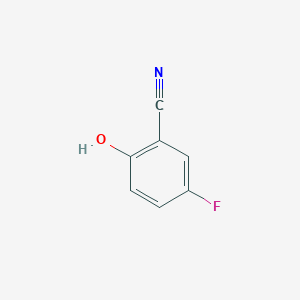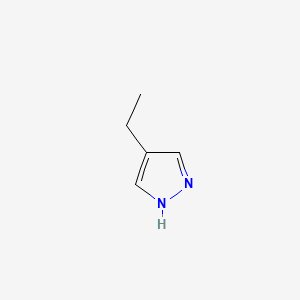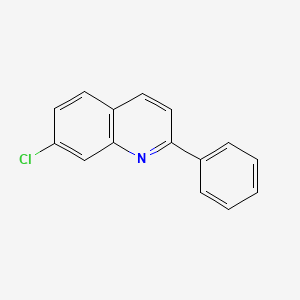![molecular formula C13H17NO B1313526 Spiro[isochroman-4,4'-piperidine] CAS No. 909034-85-1](/img/structure/B1313526.png)
Spiro[isochroman-4,4'-piperidine]
概要
説明
Spiro[isochroman-4,4’-piperidine] is a chemical compound with the molecular formula C13H17NO . It is a type of spiro-heterocyclic compound, which are important in drug design processes .
Synthesis Analysis
Spiropiperidines, which include Spiro[isochroman-4,4’-piperidine], have gained popularity in drug discovery programs as medicinal chemists explore new areas of three-dimensional chemical space . The synthesis of spiropiperidines involves the formation of the spiro-ring on a preformed piperidine ring, and the formation of the piperidine ring on a preformed carbo- or heterocyclic ring .Molecular Structure Analysis
The molecular structure of Spiro[isochroman-4,4’-piperidine] is represented by the InChI code1S/C13H17NO/c1-2-4-12-11 (3-1)9-15-10-13 (12)5-7-14-8-6-13/h1-4,14H,5-10H2 . The molecular weight of the compound is 203.28 .
科学的研究の応用
Analgesic Properties
Spiro[isochroman-4,4'-piperidine] derivatives have been synthesized and evaluated for their analgesic activities. In particular, the synthesis of isochroman-4-spiro-4'-piperidines through intramolecular O-methylation and their analgesic activity using the "hot plate" test in mice have been reported. These compounds exhibited weak analgesic activity (Iorio, Gatta, & Menichini, 1977). Another study synthesized 1'-alkylspiro[isochroman-3, 4'-piperidin]-1-ones and related compounds, finding some with analgesic activity comparable to aminopyrine (Yamato et al., 1981).
Medicinal Chemistry and Pharmacophores
Spiro[chromane-2,4'-piperidine]-4(3H)-one is noted as an important pharmacophore, being a structural component in various drugs, drug candidates, and biochemical reagents. Recent syntheses of spiro[chromane-2,4'-piperidine]-4(3H)-one-derived compounds and their biological relevance have shown promising progress in the development of new biologically active substances containing this pharmacophore (Ghatpande et al., 2020).
Histamine Release Inhibition
Studies on spiro[isochroman-piperidine] analogs for inhibition of histamine release have been conducted. Specifically, various analogs of spiro[isochroman-3, 4'-piperidin]-1-one were prepared and tested for their inhibitory activity on compound 48/80-induced release of histamine from mast cells. The activity was found to be mainly affected by the lipophilicity of the 1'-substituent (Yamato, Hashigaki, Hiramatsu, & Tasaka, 1981).
Histone Deacetylase (HDAC) Inhibition
Spiropiperidine hydroxamic acid-based derivatives have been identified as novel histone deacetylase (HDAC) inhibitors. These compounds were evaluated for their ability to inhibit HDACs and for their antiproliferative activity on tumor cell lines, leading to the discovery of compounds with good oral bioavailability and tumor growth inhibition in murine xenograft models (Varasi et al., 2011).
Sigma Ligand Affinity
Spiro[isobenzofuran-1(3H),4'-piperidines] and related derivatives have been synthesized and evaluated as sigma ligands. The study aimed to determine the structural factors influencing sigma 1/sigma 2 affinity and selectivity. The results indicated the N-substituent's importance in affinity and selectivity, with compounds showing high affinity and selectivity for sigma 2 binding sites (Moltzen, Perregaard, & Meier, 1995).
Safety And Hazards
特性
IUPAC Name |
spiro[1,3-dihydroisochromene-4,4'-piperidine] | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-2-4-12-11(3-1)9-15-10-13(12)5-7-14-8-6-13/h1-4,14H,5-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKTGFZPABWGWIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12COCC3=CC=CC=C23 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60445771 | |
| Record name | Spiro[isochroman-4,4'-piperidine] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60445771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Spiro[isochroman-4,4'-piperidine] | |
CAS RN |
909034-85-1 | |
| Record name | Spiro[isochroman-4,4'-piperidine] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60445771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![6-Bromo-1,4-dioxaspiro[4.4]nonane](/img/structure/B1313461.png)






